REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[Li]CCCC.[CH2:11](Cl)[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:13]([O:12][CH2:11][N:1]1[CH:5]=[CH:4][CH:3]=[N:2]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then re-cooled to −78° C.
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Type
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TEMPERATURE
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Details
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to warm to RT
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Type
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CUSTOM
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Details
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The solvent is removed under reduced pressure and 1N NaOH (25 mL)
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Type
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ADDITION
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Details
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is added to the residual solid
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Type
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EXTRACTION
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Details
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The mixture is extracted with ether
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Type
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WASH
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Details
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the organic phase is washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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The solvent is removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
the residue purified by reverse phase-MPLC
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Name
|
|
Type
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product
|
Smiles
|
C(C1=CC=CC=C1)OCN1N=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |